1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a morpholine ring, which is further connected to a trimethylbutanone moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the morpholine ring.
Attachment of the Trimethylbutanone Moiety: The final step involves the attachment of the trimethylbutanone moiety to the morpholine ring, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the trimethylbutanone moiety, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain and resulting in analgesic or neuroprotective effects.
Comparison with Similar Compounds
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one can be compared with other similar compounds, such as:
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring.
1-[2-(3-Chlorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
1-[2-(3-Fluorophenyl)piperidin-4-yl]-2,3,3-trimethylbutan-1-one: This compound has a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-12(17(2,3)4)16(20)19-8-9-21-15(11-19)13-6-5-7-14(18)10-13/h5-7,10,12,15H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLUORGMGJJIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)C2=CC(=CC=C2)F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.